molecular formula C20H26N2O3S B427039 N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide

N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide

Cat. No.: B427039
M. Wt: 374.5g/mol
InChI Key: UURDJCMTCYBHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide typically involves the following steps:

    Formation of the Sulfonyl Chloride: The synthesis begins with the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Amidation Reaction: The sulfonamide intermediate is then reacted with 2,6-diethylphenylamine under suitable conditions to form the desired compound.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to therapeutic effects. Additionally, the compound may interact with cellular pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-diethylphenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanamide
  • N-(2,6-diethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
  • N-(2,6-diethylphenyl)-2-{[(4-bromophenyl)sulfonyl]amino}propanamide

Uniqueness

N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent compared to similar compounds with different substituents on the aromatic ring.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C20H26N2O3S/c1-5-16-8-7-9-17(6-2)19(16)21-20(23)15(4)22-26(24,25)18-12-10-14(3)11-13-18/h7-13,15,22H,5-6H2,1-4H3,(H,21,23)

InChI Key

UURDJCMTCYBHBR-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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